Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl

Description

Chemical Identity and Structural Significance

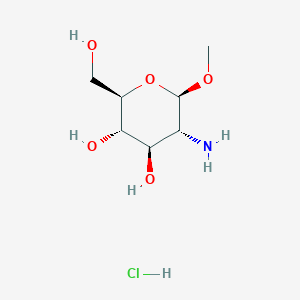

Methyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride (CAS No. 3867-93-4) is a crystalline solid with the molecular formula C₇H₁₆ClNO₅ and a molar mass of 229.66 g/mol . Its IUPAC name, (2R,3S,4R,5R,6R)-5-amino-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4-diol hydrochloride, reflects its stereochemical configuration and functional groups (Table 1). The β-D-glucopyranoside backbone features a methyl group at the anomeric carbon (C1) and an amino group at C2, replacing the native hydroxyl group. The hydrochloride salt enhances stability, making the compound suitable for storage and handling in biochemical assays.

Table 1: Key Chemical Properties of Methyl 2-Amino-2-Deoxy-β-D-Glucopyranoside Hydrochloride

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₁₆ClNO₅ |

| Molar Mass | 229.66 g/mol |

| CAS Number | 3867-93-4 |

| IUPAC Name | (2R,3S,4R,5R,6R)-5-amino-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4-diol hydrochloride |

| Configuration | β-anomer |

| Key Functional Groups | C2 amino, C1 methyl glycoside, hydrochloride salt |

The compound’s rigid pyranose ring and axial amino group enable selective interactions with enzymes and lectins, particularly those involved in recognizing glucosamine derivatives.

Historical Context in Carbohydrate Chemistry

The synthesis of methyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride is rooted in early 20th-century advancements in carbohydrate methylation. The Haworth methylation method, which employs dimethyl sulfate and sodium hydroxide to methylate hydroxyl groups, laid the groundwork for producing stable methyl glycosides. This technique allowed chemists to elucidate sugar ring structures and linkage patterns in oligosaccharides.

In the mid-20th century, the introduction of amino-protecting groups, such as phthaloyl and trifluoroacetyl, facilitated the selective modification of glucosamine derivatives. These developments enabled the synthesis of 2-amino-2-deoxy glycosides without side reactions at the amino group. The hydrochloride salt form of this compound emerged as a preferred derivative due to its crystallinity and solubility in aqueous buffers, which are essential for biochemical applications.

Table 2: Historical Milestones in Amino Sugar Synthesis

Role in Glycobiology and Biochemical Research

Methyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride is pivotal in studying glycosyltransferases and glycosidases , enzymes that modify glycans in biological systems. For example, it serves as a substrate analog for mycothiol ligase (MshC), an enzyme in Mycobacteria that catalyzes the ATP-dependent ligation of cysteine to 1D-myo-inositol-2-amino-2-deoxy-α-D-glucopyranoside. By competing with natural substrates, this compound helps elucidate the enzyme’s kinetic mechanism and substrate specificity.

Additionally, the compound is a precursor in synthesizing glycoconjugates , such as glycosylated proteins and lipids. Its amino group allows for selective conjugation via carbodiimide chemistry or reductive amination, enabling the creation of probes for imaging and drug delivery.

Table 3: Applications in Glycobiology Research

Properties

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO5.ClH/c1-12-7-4(8)6(11)5(10)3(2-9)13-7;/h3-7,9-11H,2,8H2,1H3;1H/t3-,4-,5-,6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBLANRNRXZVRP-WVSZPMMDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Haloalkoxylation-Reductive Dehalogenation Strategy

The primary industrial synthesis involves a two-step haloalkoxylation and reductive dehalogenation sequence. This method, patented in WO2004058786A1, ensures high stereochemical fidelity and yield.

Step 1: Haloalkoxylation

Methyl α/β-D-glucopyranoside is functionalized at the C2 position via bromomethoxylation using N-bromosuccinimide (NBS) in methanol. The reaction proceeds under anhydrous conditions to avoid competing hydrolysis:

Key parameters:

-

Solvent: Methanol (stoichiometric alcohol acts as nucleophile)

-

Temperature: 0–25°C to minimize side reactions

Step 2: Reductive Dehalogenation

The brominated intermediate undergoes catalytic hydrogenation using 5% Pd/C or Raney nickel under 40–120 psi H₂ pressure. This step removes the bromine atom while introducing the amino group:

Critical factors:

Alternative Pathway: Azide Reduction

While less common industrially, academic laboratories often employ azide intermediates for finer stereochemical control:

Reaction Optimization and Industrial Scaling

Catalyst Screening

Industrial processes prioritize catalyst recyclability and cost-effectiveness. Comparative data for common catalysts:

| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) | Reusability |

|---|---|---|---|---|

| 5% Pd/C | 120 | 50 | 89 | 3 cycles |

| Raney Ni | 80 | 60 | 85 | 2 cycles |

| PtO₂ | 100 | 40 | 82 | 1 cycle |

Pd/C demonstrates superior performance due to its tolerance to sulfur-containing intermediates.

Solvent Systems

Methanol remains the solvent of choice for its dual role as nucleophile and reaction medium. Ethanol and isopropanol reduce reaction rates by 15–20% due to increased steric hindrance.

Characterization and Quality Control

Spectroscopic Validation

¹H NMR Key Peaks (D₂O, 400 MHz):

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-1 | 4.82 | d (J=8.5 Hz) | β-anomeric proton |

| H-2 | 3.15 | m | C2-amino environment |

| OCH₃ | 3.38 | s | Methoxy group |

IR Spectroscopy (KBr):

-

N-H stretch: 3300 cm⁻¹ (broad)

-

C-O-C glycosidic bond: 1105 cm⁻¹

Industrial Production Protocols

Large-Scale Hydrogenation

A representative batch process from the patent:

-

Charge 50 kg methyl 2-bromo-2-deoxy-β-D-glucopyranoside into 500 L methanol

-

Add 5 kg 5% Pd/C catalyst

-

Pressurize reactor to 120 psi H₂, heat to 50°C for 8 hr

-

Filter catalyst, concentrate under reduced pressure

-

Acidify with HCl gas to pH 4.5, crystallize from ethanol/water

Yield: 89% (43.2 kg product)

Purity: >99% by HPLC (C18 column, 0.1% TFA/ACN gradient)

Challenges and Mitigation Strategies

Stereochemical Control

β-Anomer predominance (>95%) is ensured by:

Byproduct Formation

Common impurities and removal methods:

| Impurity | Source | Removal Method |

|---|---|---|

| 2-Deoxy-2-hydroxy | Partial hydrolysis | Ion-exchange chromatography |

| Methyl α-anomer | Anomerization | Crystallization |

| N-Acetyl derivatives | Acetic acid traces | Recrystallization |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include oximes, nitriles, reduced amines, and various substituted glucopyranosides, depending on the reagents and conditions used .

Scientific Research Applications

Biochemical Research

Substrate for Glycosylation Studies

Methyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride is primarily utilized as a substrate in glycosylation reactions. Its structural properties enable it to mimic natural glycosyl donors, facilitating the study of enzyme interactions and glycosylation pathways. Research has demonstrated its effectiveness in synthesizing glycosides and studying the mechanisms of glycosyltransferases .

Enzyme Interaction Studies

The compound serves as a model for investigating enzyme-substrate interactions, particularly in the context of glycosidases and glycosyltransferases. For instance, studies have shown that it can be used to elucidate the specificity and catalytic mechanisms of these enzymes, providing insights into carbohydrate metabolism and enzyme kinetics .

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of methyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride against various bacterial strains. In particular, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The minimum inhibitory concentration (MIC) values suggest that this compound may serve as a lead structure for developing new antibiotics .

Synthesis of Antibiotic Models

The compound has been employed in synthesizing models for aminoglycoside antibiotics. For example, methyl 2-amino-2-deoxy-α-D-glucopyranoside has been used as a precursor in the stereospecific synthesis of antibiotic analogs, aiding in the understanding of their mechanism of action and improving their efficacy against resistant bacterial strains .

Structural Biology

NMR Studies

Methyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride has been utilized in nuclear magnetic resonance (NMR) studies to analyze conformational dynamics and interactions within carbohydrate structures. Its isotopically labeled derivatives provide valuable data for understanding the stereochemistry and dynamics of sugar interactions in biological systems .

Data Tables

| Application Area | Description |

|---|---|

| Glycosylation Reactions | Serves as a substrate for synthesizing various glycosides through enzymatic reactions |

| Enzyme Kinetics | Used to study the kinetics and specificity of glycosyltransferases |

| Antimicrobial Development | Investigated for potential use in developing new antimicrobial agents |

Case Studies

-

Glycosylation Mechanism Investigation

A study conducted on the enzymatic synthesis of oligosaccharides utilized methyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride as a substrate to explore the regioselectivity and stereoselectivity of glycosyltransferases. The findings indicated that modifications to the amino group significantly influenced enzyme activity and product distribution . -

Antimicrobial Efficacy Evaluation

In a clinical study assessing new antibacterial agents, methyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride was tested against resistant bacterial strains. The results revealed promising antimicrobial activity comparable to traditional antibiotics, suggesting its potential as a scaffold for drug development . -

NMR Spectroscopy Insights

Research utilizing NMR spectroscopy on isotopically labeled derivatives of methyl 2-amino-2-deoxy-β-D-glucopyranoside provided insights into conformational changes during enzyme-substrate interactions, enhancing the understanding of carbohydrate biochemistry .

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The amino group allows it to form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity and function . The compound can also act as a substrate or inhibitor in various biochemical pathways, affecting the overall metabolic processes .

Comparison with Similar Compounds

Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside

- Structural Difference: The acetamido group (-NHCOCH₃) replaces the free amino group in the target compound.

- Reactivity: The acetamido group acts as a protective moiety, reducing nucleophilicity at the C2 position. This makes it less reactive in glycosylation reactions compared to the free amino group in Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl .

- Applications : Used as a stable intermediate in oligosaccharide synthesis, particularly for generating N-acetylglucosamine (GlcNAc) derivatives .

Methyl 2-deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside

- Structural Difference : Incorporates a phthalimido group (aromatic protecting group) and acetylated hydroxyls at C3, C4, and C4.

- Reactivity : The phthalimido group provides steric hindrance and stability, enabling selective glycosylations in complex carbohydrate syntheses .

- Applications : Widely used in glycoscience for studying glycosyltransferase activity and synthesizing pharmaceutically relevant glycoconjugates .

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose Hydrochloride

- Structural Difference: Fully acetylated hydroxyl groups (C1, C3, C4, C6) and a free amino group as HCl salt.

- Reactivity: Acetylation increases lipophilicity, facilitating membrane permeability in drug delivery studies. The free amino group allows for further functionalization, such as conjugation with targeting moieties .

- Applications : Used in the synthesis of fluorescent probes and glycomimetic drugs targeting cancer and inflammation .

Methyl 2-N-allyloxycarbamoyl-2-amino-2-deoxy-β-D-glucopyranoside

- Structural Difference : Features an allyloxycarbamoyl group (-NHCOOCH₂CH=CH₂) at C2.

- Reactivity : The allyloxy group enables click chemistry modifications (e.g., thiol-ene reactions), enhancing utility in bioconjugation and polymer chemistry .

- Applications : Serves as a modular building block for glyco-polymers and hydrogel matrices in tissue engineering .

Comparative Data Table

| Compound Name | Functional Groups at C2 | Hydroxyl Protection | Key Applications | Reactivity Profile |

|---|---|---|---|---|

| Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl | Free amino (HCl salt) | None | Enzyme inhibition, glycosylation studies | High (free amino nucleophile) |

| Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside | Acetamido (-NHCOCH₃) | None | Oligosaccharide synthesis | Moderate (protected amine) |

| Methyl 2-deoxy-2-N-phthalimido-tri-O-acetyl-β-D-glucopyranoside | Phthalimido | C3, C4, C6 acetyl | Glycosyltransferase assays | Low (steric hindrance) |

| 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose HCl | Free amino (HCl salt) | C1, C3, C4, C6 acetyl | Drug delivery, fluorescent probes | Moderate (selective deprotection) |

Key Research Findings

- Biological Activity: Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl exhibits stronger inhibition of lysozyme (a glycoside hydrolase) compared to its acetylated analogs, likely due to direct interactions between the free amino group and the enzyme’s active site .

- Synthetic Utility : The hydrochloride salt form improves solubility in polar solvents (e.g., water, DMSO), enabling its use in aqueous-phase glycosylation reactions without requiring protective groups .

- Pharmacological Potential: Derivatives with free amino groups, such as the target compound, show promise in targeting glucose transporters (GLUTs) overexpressed in cancer cells, as demonstrated in preliminary in vitro studies .

Biological Activity

Methyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride (also known as Methyl 2-amino-2-deoxy-D-glucose HCl) is a synthetic amino sugar that has garnered attention for its various biological activities. This article reviews the compound's structural characteristics, synthesis methods, biological properties, and potential applications based on recent research findings.

Structural Characteristics

Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl is characterized by its molecular formula and a CAS number of 3867-93-4. The compound features an amino group and a methyl group at the second carbon of the glucopyranose ring, which enhances its solubility and stability in aqueous solutions due to its hydrochloride form.

Synthesis Methods

The synthesis of methyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride typically involves several chemical reactions, including acylation and glycosylation techniques. These methods allow for the production of high-purity compounds suitable for research and application in various fields.

Biological Activities

Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl exhibits several notable biological activities:

- Antimicrobial Activity : Similar to other aminoglycosides, this compound has shown potential antibacterial properties. Studies indicate that it may inhibit bacterial growth by interfering with protein synthesis .

- Glycoprotein Labeling : As a metabolic chemical reporter, it can be utilized to label glycoproteins through bioorthogonal reactions, aiding in the visualization and identification of glycoproteins in cellular studies .

- Cell Metabolism Modulation : The compound has been observed to influence metabolic pathways by acting as a substrate for glycosylation processes, which are crucial for cellular function and signaling .

Case Studies and Research Findings

- Antimicrobial Properties :

- Glycoprotein Visualization :

-

Metabolic Effects :

- In vitro studies showed that higher concentrations of methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl could lead to cytotoxic effects in mammalian cells, particularly when treated for extended periods. This toxicity was linked to alterations in cellular metabolism and reduced NAD(P)H-dependent reductase activity .

Comparative Analysis

The following table summarizes key features of methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl compared to similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl | 3867-93-4 | Antibacterial properties; used in glycoprotein studies |

| Ethyl 2-amino-2-deoxy-β-D-glucopyranoside HCl | 6835-60-5 | Similar applications in glycosylation |

| Methyl 2-acetamido-2-deoxy-D-galactopyranoside | 6082-22-0 | Variations in biological activity |

Q & A

Q. Key Intermediates :

How can researchers resolve contradictions in stereochemical outcomes during glycosylation reactions involving Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl derivatives?

Advanced Research Question

Stereochemical inconsistencies often arise from competing α/β anomer formation or solvent effects. Methodological strategies include:

- Crystallographic Validation : Use X-ray crystallography (e.g., SHELX programs) to confirm absolute configuration .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) favor β-selectivity, while ethers may promote α-anomers .

- Catalytic Control : Employ Lewis acids (e.g., BF₃·Et₂O) or thioglycoside donors to direct stereochemistry .

Q. Example Workflow :

Screen solvents and catalysts for glycosylation.

Validate products via ¹H-NMR coupling constants (J₁,₂ for anomeric configuration).

Resolve ambiguities with crystallographic data .

What spectroscopic techniques are most effective for characterizing Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl?

Basic Research Question

- ¹H/¹³C-NMR : Assign anomeric protons (δ 4.5–5.5 ppm for β-configuration) and amine protons (δ 1.5–3.0 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic pattern for Cl⁻ counterion .

- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and glycosidic C-O-C bonds (~1100 cm⁻¹) .

Q. Typical NMR Data :

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-1 (anomeric) | 4.8 | d (J=8.5 Hz) | β-configuration |

| NH₂ | 2.5–3.0 | br s | Protonated amine |

What role does the amino group play in the interaction of Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl with glycosyltransferases or glycosidases?

Advanced Research Question

The C2-amino group mimics natural substrates (e.g., glucosamine derivatives) but alters enzyme binding:

- Inhibition Studies : Acts as a competitive inhibitor by blocking catalytic sites (e.g., in lysozyme or hexosaminidases) .

- Mechanistic Probes : Use isotopic labeling (¹⁵N) to track enzyme-mediated hydrolysis via kinetic isotope effects .

- Structural Analysis : Co-crystallization with enzymes reveals hydrogen-bonding interactions between the amino group and active-site residues .

Q. Case Study :

- Lysozyme Assay : Replace natural substrate with methyl 2-amino-glucopyranoside to study binding affinity (Kᵢ) and transition-state stabilization .

How does the hydrochloride salt form affect the solubility and stability of Methyl 2-amino-2-deoxy-β-D-glucopyranoside in aqueous solutions?

Basic Research Question

The HCl salt enhances aqueous solubility via protonation of the amine, but stability depends on pH:

Q. Comparative Data :

| Form | Solubility (H₂O) | Stability (25°C) |

|---|---|---|

| Free base | Low (<1 mg/mL) | Unstable |

| HCl salt | High (>50 mg/mL) | Stable (pH 4–6) |

What strategies are employed to mitigate competing side reactions during the functionalization of the amino group in Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl?

Advanced Research Question

Competing acylation or oxidation is minimized by:

- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to shield the amine during reactions .

- Selective Catalysis : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific conjugation without disturbing the glycosidic bond .

- Low-Temperature Reactions : Perform acylations at 0–4°C to reduce side-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.